molecular formula C₁₇H₁₆O₃S B1663477 Anti-inflammatory agent 1 CAS No. 1096621-42-9

Anti-inflammatory agent 1

Número de catálogo: B1663477
Número CAS: 1096621-42-9
Peso molecular: 300.4 g/mol
Clave InChI: XXNXGFNAEVNSQA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anti-inflammatory agent 1 is a compound known for its ability to reduce inflammation and alleviate pain. Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants, and is a protective mechanism involving immune cells, blood vessels, and molecular mediators. This compound plays a crucial role in managing inflammatory conditions and is widely used in medical and pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using 4-toluenesulfonic acid as a catalyst at 80°C . Another method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Anti-inflammatory agent 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Anti-inflammatory agent 1 has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of anti-inflammatory agent 1 involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it may interact with other molecular targets and signaling pathways, such as nuclear factor-kappa B and mitogen-activated protein kinase .

Comparación Con Compuestos Similares

Anti-inflammatory agent 1 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique in its specific molecular structure and the particular pathways it targets. Its effectiveness and safety profile may differ from other NSAIDs, making it a valuable option for certain medical conditions .

Actividad Biológica

Anti-inflammatory Agent 1, also known as GC31976, is a compound derived from patent WO 2009003229 A1. It belongs to a class of 2-substituted isoflavonoids and has been studied for its potential therapeutic applications in treating inflammatory conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and case studies supporting its use.

This compound exhibits its biological activity primarily through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Key mechanisms include:

  • Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical mediators in the inflammatory pathway .
  • Enzymatic Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is responsible for synthesizing inflammatory mediators like prostaglandins .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of COX-2 activity. This was evidenced by a dose-dependent reduction in prostaglandin E2 (PGE2) levels in cell cultures treated with the compound .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to decreased inflammation markers and improved clinical outcomes in models of arthritis and other inflammatory diseases. For instance, a study reported a reduction in joint swelling and pain behavior in rats treated with the compound compared to controls .

Efficacy Comparison

The following table summarizes the comparative efficacy of this compound against other known anti-inflammatory agents based on recent studies:

CompoundMechanismEfficacy (Reduction in Inflammation)References
This compoundCOX-2 inhibitionSignificant
AspirinCOX-1/COX-2 inhibitionModerate
CurcuminCytokine modulationHigh
IbuprofenCOX inhibitionModerate

Case Studies

Several case studies have provided insights into the clinical application of this compound:

  • Case Study on Arthritis : A cohort study involving patients with rheumatoid arthritis showed that those treated with this compound experienced a significant reduction in disease activity scores compared to those receiving standard NSAIDs .
  • Chronic Inflammation : Another study focused on patients with chronic inflammatory conditions reported that treatment with this compound led to improved quality of life metrics and reduced reliance on corticosteroids .

Q & A

Basic Research Questions

Q. What are the standard in vivo models for evaluating the efficacy of Anti-inflammatory Agent 1, and how are they validated?

  • Methodological Answer : Systematic reviews of animal models (e.g., rat air pouch, carrageenan-induced paw edema) are critical for validation. Key considerations include inflammation induction methods, dose-response relationships, and alignment with human pathophysiology. For example, the rat air pouch model (used in ceramic-induced inflammation studies) allows precise quantification of leukocyte infiltration and cytokine levels . Reproducibility requires adherence to protocols from databases like PubMed and Google Scholar (2013–2023), as outlined in .

Q. Which in vitro assays are recommended for initial screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize assays measuring cyclooxygenase (COX) inhibition, nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and TNFα suppression. For instance, TNFα inhibition assays (e.g., canine hyperimmune serum models) are validated for specificity and sensitivity . Cell lines like RAW 264.7 macrophages are widely used for consistency, as seen in marine anti-inflammatory studies .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer : Standardize protocols for dosage, administration routes, and control groups. For example, emphasizes synthesizing molecules with >98% purity and validating biological activity through multiple assays (e.g., ELISA, qPCR). Transparent reporting of synthetic pathways (e.g., solvent conditions, reaction temperatures) is critical, as demonstrated in studies from .

Advanced Research Questions

Q. How can discrepancies in cytokine modulation data across studies involving this compound be resolved?

  • Methodological Answer : Analyze variables such as dosage timing, model specificity (e.g., acute vs. chronic inflammation), and assay sensitivity. Cross-validate findings using complementary methods:

  • TNFα inhibition assays ( ) combined with transcriptomic profiling (e.g., RNA-seq) to identify downstream signaling pathways.
  • Multi-omics integration (e.g., proteomics and metabolomics) to resolve contradictions, as shown in ’s in silico and in vivo workflow.

Q. What strategies are effective for elucidating the molecular targets of this compound using omics approaches?

  • Methodological Answer :

  • Transcriptomics : Identify differentially expressed genes in treated vs. untreated inflamed tissues (e.g., NF-κB pathway components) .
  • Proteomics : Use LC-MS/MS to map protein interaction networks, as seen in studies of green tea polyphenols ().
  • In silico docking : Combine with molecular dynamics simulations to predict binding affinities for targets like COX-2 or TNFα receptors .

Q. How can researchers evaluate off-target effects of this compound in preclinical studies?

  • Methodological Answer :

  • Toxicogenomics : Assess gene expression changes in non-target organs (e.g., liver, kidney) using RNA-seq .
  • Broad-spectrum cytokine panels : Measure IL-6, IL-1β, and IL-10 to identify unintended immunomodulatory effects .
  • Multi-organ histopathology : Include longitudinal assessments of organ toxicity in animal models, as recommended in ’s systematic review.

Q. Data Analysis and Translational Challenges

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC₅₀ values. For conflicting data, apply Bayesian meta-analysis to pool results from heterogeneous studies, accounting for variables like species-specific metabolism . ’s EPOC questionnaire framework provides a template for robust statistical design.

Q. How can in silico models improve the translational potential of this compound?

  • Methodological Answer :

  • QSAR modeling : Predict pharmacokinetic properties (e.g., bioavailability, half-life) using chemical descriptors from patents (e.g., WO 2009003229 A1 in ).
  • Physiologically based pharmacokinetic (PBPK) models : Simulate human drug distribution to optimize dosing regimens before clinical trials .

Q. Ethical and Methodological Considerations

Q. What are the ethical guidelines for using animal models in studies of this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting animal experiments. Use the "3Rs" framework (Replacement, Reduction, Refinement), as emphasized in ’s review of 2013–2023 studies. Include ethics committee approval details and anesthesia protocols (e.g., isofluorane for surgical models) .

Q. How can researchers address publication bias in anti-inflammatory drug discovery?

  • Methodological Answer : Preregister studies on platforms like ClinicalTrials.gov or OSF. Use funnel plots and Egger’s regression to detect bias in meta-analyses, particularly for negative results omitted from high-impact journals .

Propiedades

IUPAC Name

2-ethylsulfanyl-3-(4-hydroxyphenyl)-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3S/c1-2-21-17-15(11-3-6-13(18)7-4-11)9-12-5-8-14(19)10-16(12)20-17/h3-10,17-19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXGFNAEVNSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Anti-inflammatory agent 1
Anti-inflammatory agent 1
Anti-inflammatory agent 1
Anti-inflammatory agent 1
Anti-inflammatory agent 1
Anti-inflammatory agent 1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.